molecular formula C8H15ClN2O2S2 B14881603 Poc-Cystamine hydrochloride

Poc-Cystamine hydrochloride

Cat. No.: B14881603
M. Wt: 270.8 g/mol
InChI Key: ODYKFEDOLGMOSI-UHFFFAOYSA-N
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Description

Poc-Cystamine Hydrochloride, also known as Prop-2-yn-1-yl (2-((2-aminoethyl)disulfaneyl)ethyl)carbamate hydrochloride, is a derivative of cystamine. This compound is notable for its application in various fields, including chemistry and medicine. It is a propargyl derivatized cystamine building block, making it suitable for Click Chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Poc-Cystamine Hydrochloride involves the derivatization of cystamine. The process typically includes the reaction of cystamine with propargyl chloroformate under controlled conditions to yield the desired product. The reaction is carried out in an appropriate solvent, such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Poc-Cystamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Poc-Cystamine Hydrochloride involves its ability to modulate oxidative stress and inflammation. It upregulates neuroprotective pathways involving brain-derived neurotrophic factor and Nuclear factor erythroid 2-related factor 2 signaling. This compound can traverse the blood-brain barrier, making it a promising candidate for targeting neurodegenerative diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15ClN2O2S2

Molecular Weight

270.8 g/mol

IUPAC Name

prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C8H14N2O2S2.ClH/c1-2-5-12-8(11)10-4-7-14-13-6-3-9;/h1H,3-7,9H2,(H,10,11);1H

InChI Key

ODYKFEDOLGMOSI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NCCSSCCN.Cl

Origin of Product

United States

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